molecular formula C9H6N2O3 B1324396 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid CAS No. 99066-76-9

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B1324396
CAS No.: 99066-76-9
M. Wt: 190.16 g/mol
InChI Key: HCTMDIVCEAEJOQ-UHFFFAOYSA-N
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Future Directions

The future directions for research on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the study of their mechanisms of action are also important areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclodehydration of N,N’-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid . Another method includes the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which offers a more efficient and faster synthesis route .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid stands out due to its unique combination of a phenyl group and an oxadiazole ring, which contributes to its diverse biological activities and applications. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMDIVCEAEJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633342
Record name 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99066-76-9
Record name 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99066-76-9
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Synthesis routes and methods

Procedure details

To a stirred suspension of 4-aminomethyl-2-(2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione hydrochloride (1.55 g, 4.8 mmol) in CH3CN (15 ml), was added triethyl amine (1.67 mL, 11.98 mmol) and 5-phenyl-1,3,4-oxadiazole-2-carbonyl-chloride (1.0 g, 4.8 mmol). The mixture was stirred at room temperature for 21 hours and a suspension was obtained. The reaction mixture was filtered, and the solid was rinsed with CH3CN (20 mL), water (2×20 mL), EtOAc (20 mL) and MeOH (20 mL) to afford 5-phenyl-[1,3,4]oxadiazole-2-carboxylic acid [2-(2,6-dioxo-piperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylmethylamide as a white solid (1.34 g, 61%): mp, 279-281° C.; HPLC: Waters Symmetry C-18, 3.9×150 mm, 5 micro, 1 mL/min, 240 nm, 40/60 (CH3CN/H2O): tR=4.90 min. (99%); 1H NMR (DMSO-d6): δ 2.08-2.10 (m, 1H), 2.53-2.64 (m, 2H), 2.86-2.98 (m, 1H), 4.98 (d, J=5 Hz, 1H), 5.18 (dd, J=5, 13 Hz, 1H), 7.62-7.72 (m, 3H), 7.85 (broad, 3H), 8.09-8.12 (m, 2H). 9.97 (t, J=5 Hz, 1H), 11.15 (s, 1H). 13C NMR (DMSO-d6) δ: 21.90, 30.85, 38.24, 48.82, 122.07, 122.70, 126.98, 127.16, 129.46, 131.49, 132.58, 133.03, 134.77, 137.63, 153.51, 158.29, 164.94, 166.84, 167.42, 169.74, 172.67. Anal Calcd for C23H17N5O6: C, 60.13; H, 3.73; N, 15.24. Found: C, 56.69; H, 3.34; N, 15.41.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 2
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 4
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 5
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 6
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

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